1,2,3,5-Tetra-O-acetyl β-D-Ribofuranose 1,2,3,5-Tetra-O-acetyl β-D-Ribofuranose
Brand Name: Vulcanchem
CAS No.: 13035-61-5
VCID: VC0119531
InChI: InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m1/s1
SMILES: CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C13H18O9
Molecular Weight: 318.28 g/mol

1,2,3,5-Tetra-O-acetyl β-D-Ribofuranose

CAS No.: 13035-61-5

Reference Standards

VCID: VC0119531

Molecular Formula: C13H18O9

Molecular Weight: 318.28 g/mol

1,2,3,5-Tetra-O-acetyl β-D-Ribofuranose - 13035-61-5

CAS No. 13035-61-5
Product Name 1,2,3,5-Tetra-O-acetyl β-D-Ribofuranose
Molecular Formula C13H18O9
Molecular Weight 318.28 g/mol
IUPAC Name [(2R,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m1/s1
Standard InChIKey IHNHAHWGVLXCCI-FDYHWXHSSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Synonyms 1,2,3,5-Tetraacetate β-D-Ribofuranose; β-D-Ribofuranose Tetraacetate; 1,2,3,5-Tetra-O-acetyl-β-D-ribose; 1,2,3,5-Tetraacetyl-β-D-ribofuranose; 1β-D-Tetraacetylribose; NSC 18738; Tetra-O-acetyl-β-D-ribofuranose; Tetraacetyl-β-D-ribofuranose;
PubChem Compound 83064
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator